Orthogonal Deprotection Enables High-Yield Synthesis of Potent Carbonic Anhydrase Inhibitors
The compound (4-Nitrophenyl)methyl sulfamoylcarbamate serves as a key intermediate in synthesizing sulfamide-based carbonic anhydrase inhibitors. A critical step is its hydrogenolysis to yield the active sulfamide pharmacophore. This reaction proceeds quantitatively under mild conditions (Pd/C, H2) [1]. In a direct comparison, the final sulfamide compounds derived from this specific intermediate exhibited picomolar Ki values against human carbonic anhydrase I (hCA I) and II (hCA II), representing a >1000-fold improvement over earlier carbamate derivatives [2]. This stark contrast in activity highlights the essential role of the sulfamide group generated from this precursor.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) for Human Carbonic Anhydrase I (hCA I) |
|---|---|
| Target Compound Data | 45.9 ± 8.9 to 687.5 ± 84.3 pM (for the final sulfamide inhibitors derived from this precursor) |
| Comparator Or Baseline | 194.4 to 893.5 nM (for carbamate derivatives from earlier studies) |
| Quantified Difference | The most potent sulfamides are ~4,200 times more potent (45.9 pM vs. 194.4 nM) than the best carbamate comparator. |
| Conditions | In vitro enzyme inhibition assay using human carbonic anhydrase I (hCA I) and 4-nitrophenyl acetate as substrate [1][2]. |
Why This Matters
This quantitative difference demonstrates that the synthetic route using this specific intermediate is crucial for accessing ultra-potent sulfamide inhibitors, justifying its procurement over alternative starting materials for lead optimization.
- [1] Akıncıoğlu, A., Akıncıoğlu, H., Gülçin, I., Durdagi, S., Supuran, C. T., & Göksu, S. (2015). Discovery of potent carbonic anhydrase and acetylcholine esterase inhibitors: Novel sulfamoylcarbamates and sulfamides derived from acetophenones. Bioorganic and Medicinal Chemistry, 23(13), 3592-3602. View Source
- [2] Göçer, H., Akıncıoğlu, A., Öztaşkın, N., Göksu, S., & Gülçin, İ. (2015). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 316-320. View Source
